Tris(2,4-bis(1-phenylethyl)phenyl) phosphate

Catalog No.
S13159863
CAS No.
20812-18-4
M.F
C66H63O4P
M. Wt
951.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate

CAS Number

20812-18-4

Product Name

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate

IUPAC Name

tris[2,4-bis(1-phenylethyl)phenyl] phosphate

Molecular Formula

C66H63O4P

Molecular Weight

951.2 g/mol

InChI

InChI=1S/C66H63O4P/c1-46(52-25-13-7-14-26-52)58-37-40-64(61(43-58)49(4)55-31-19-10-20-32-55)68-71(67,69-65-41-38-59(47(2)53-27-15-8-16-28-53)44-62(65)50(5)56-33-21-11-22-34-56)70-66-42-39-60(48(3)54-29-17-9-18-30-54)45-63(66)51(6)57-35-23-12-24-36-57/h7-51H,1-6H3

InChI Key

USZKGISFVCMAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OP(=O)(OC3=C(C=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5)OC6=C(C=C(C=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C(C)C9=CC=CC=C9

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is a complex organophosphate compound with the molecular formula C66H63O4PC_{66}H_{63}O_4P. It is characterized by a high molecular weight of approximately 1,063 g/mol and a density of 1.12 g/cm³. This compound features a phosphate group esterified to three 2,4-bis(1-phenylethyl)phenyl groups, which contribute to its unique properties and applications in various fields. The compound is recognized for its potential use as a flame retardant and plasticizer, owing to the stability and performance characteristics imparted by its structure .

Typical of organophosphates. Key reactions include:

  • Hydrolysis: The phosphate group can hydrolyze in the presence of water, leading to the formation of phosphoric acid and corresponding alcohols.
  • Esterification: The compound can react with alcohols to form new esters, which can modify its properties for specific applications.
  • Thermal Decomposition: At elevated temperatures, this compound may decompose, releasing phosphine and other organic byproducts.

These reactions are essential for understanding the environmental fate and biological interactions of the compound.

  • Toxicity: Like many organophosphates, this compound may exhibit neurotoxic effects due to inhibition of acetylcholinesterase, although specific data on this compound's toxicity is limited.
  • Endocrine Disruption: There is a possibility that it may interfere with hormonal functions in organisms, similar to other phosphates.
  • Biodegradability: The stability of the compound suggests limited biodegradability, raising concerns about environmental persistence.

Synthesis of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate typically involves:

  • Phosphorylation Reaction: This method involves reacting phenolic compounds with phosphorus oxychloride or phosphorus pentoxide in the presence of a base to form the phosphate ester.
  • Electrophilic Aromatic Substitution: The introduction of the 2,4-bis(1-phenylethyl) groups onto the phenolic structure can be achieved through electrophilic aromatic substitution reactions.

Both methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate has several notable applications:

  • Flame Retardant: Due to its chemical structure, it is used as an effective flame retardant in polymers and plastics.
  • Plasticizer: It enhances flexibility and durability in various materials.
  • Additive in Coatings: It improves thermal stability and performance in coatings and adhesives.

These applications leverage the compound's unique properties to enhance material performance.

Interaction studies involving Tris(2,4-bis(1-phenylethyl)phenyl) phosphate focus on its behavior in biological systems and materials:

  • Environmental Impact Studies: Research is ongoing into how this compound interacts with ecosystems and its potential toxicity to aquatic life.
  • Material Compatibility Tests: Studies assess how well this compound integrates with other materials in industrial applications.

Understanding these interactions is crucial for evaluating safety and efficacy in practical uses.

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate shares similarities with several other organophosphate compounds. Notable comparisons include:

Compound NameMolecular FormulaKey Characteristics
Tris(2,4-di-tert-butylphenyl) phosphateC18H27O4PC_{18}H_{27}O_4PKnown for high thermal stability; used as a flame retardant .
Tris(2,4-bis(2-methylpropyl)phenyl) phosphateC21H33O4PC_{21}H_{33}O_4PExhibits similar plasticizing properties but different thermal characteristics .
Tris(2,4-bis(octyloxy)phenyl) phosphateC30H51O5PC_{30}H_{51}O_5PUsed primarily as a lubricant additive; different solubility profile .

The uniqueness of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate lies in its specific structural arrangement that confers distinct physical properties beneficial for flame retardancy and plasticization compared to these similar compounds.

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is systematically named according to IUPAC conventions as tris[2,4-bis(1-phenylethyl)phenyl] phosphate, reflecting its three 2,4-bis(1-phenylethyl)phenyl groups bonded to a central phosphate moiety. Its molecular formula, $$ \text{C}{66}\text{H}{63}\text{O}_4\text{P} $$, encodes 66 carbon atoms, 63 hydrogens, four oxygens, and one phosphorus atom. The compound’s SMILES notation, CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OP(=O)(OC3=C(C=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5)OC6=C(C=C(C=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C(C)C9=CC=CC=C9, captures its branched topology and aromatic substituents.

The steric bulk imparted by the six phenylethyl groups distinguishes this compound from simpler triaryl phosphates. A comparative analysis with its structural analog, Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate (PubChem CID: 16132022), highlights key differences (Table 1).

Table 1: Structural Comparison of Tris-Substituted Phenyl Phosphates

PropertyTris(2,4-bis(1-phenylethyl)phenyl) phosphateTris[2,4,6-tris(1-phenylethyl)phenyl] phosphate
Molecular Formula$$ \text{C}{66}\text{H}{63}\text{O}_4\text{P} $$$$ \text{C}{90}\text{H}{87}\text{O}_4\text{P} $$
Molecular Weight (g/mol)951.21263.6
Substituent PatternTwo phenylethyl groups per phenyl ringThree phenylethyl groups per phenyl ring

Historical Development and Discovery

The synthesis of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate traces its roots to advancements in organophosphorus chemistry during the late 20th century. PubChem records indicate its initial registration in 2005, though its structural motifs align with earlier patented phosphite esters developed for polymer stabilization. For instance, U.S. Patent 4,463,112 (filed in 1980) describes phenylethylidene-substituted phenyl polyphosphites as stabilizers for synthetic resins, underscoring the industrial demand for sterically hindered phosphorus compounds.

The compound’s design likely emerged from efforts to enhance thermal stability in high-performance polymers. By incorporating multiple phenylethyl groups, chemists sought to mitigate hydrolytic degradation and oxidative side reactions—a common challenge in phosphate-based additives. The precise synthetic route remains undisclosed in public databases, but analogous methodologies involving nucleophilic substitution reactions between phosphoryl chlorides and substituted phenols are well-documented.

Position Within Organophosphate Chemistry

Within the organophosphate family, Tris(2,4-bis(1-phenylethyl)phenyl) phosphate exemplifies a subclass characterized by high steric hindrance and aromaticity. These features confer unique physicochemical properties:

  • Thermal Stability: The bulky phenylethyl substituents shield the phosphate core from nucleophilic attack, enhancing resistance to thermal decomposition.
  • Solubility Behavior: While traditional triaryl phosphates exhibit limited solubility in nonpolar media, the lipophilic phenylethyl groups improve compatibility with hydrocarbon-based polymers.
  • Electronic Effects: The electron-donating nature of the phenyl rings modulates the electrophilicity of the phosphorus atom, potentially influencing reactivity in catalytic or stoichiometric applications.

Comparatively, less hindered phosphates like triphenyl phosphate lack these stabilizers, rendering them prone to hydrolysis and oxidation. The compound’s design thus reflects a deliberate trade-off between steric protection and molecular complexity, a recurring theme in advanced organophosphorus chemistry.

Solution-Phase Synthesis Approaches

Aryl Phosphorylation Techniques

The synthesis of tris(2,4-bis(1-phenylethyl)phenyl) phosphate relies primarily on phosphorylation reactions involving phosphorus oxychloride and substituted phenolic compounds [6]. The fundamental reaction mechanism involves the nucleophilic substitution of chloride groups in phosphorus oxychloride by phenoxide anions, forming phosphate ester bonds [10].

Phosphorus oxychloride serves as the primary phosphorylating agent due to its high reactivity and commercial availability [6]. The reaction proceeds through a stepwise mechanism where each chloride substituent is sequentially replaced by phenoxide groups, ultimately forming the desired triaryl phosphate [16]. The general reaction pathway involves the initial formation of mono- and di-substituted intermediates before complete conversion to the triaryl phosphate product [14].

The vapor-liquid interfacial condensation method represents an innovative approach for synthesizing triaryl phosphates [16]. This technique utilizes phosphorus oxychloride in the vapor state reacting with sodium salts of hydroxyaryl compounds in aqueous solution at approximately 20°C [16]. The optimal molar ratio of phosphorus oxychloride to hydroxyaryl compounds is 4:1, with reaction times typically ranging from 40 minutes to several hours [16].

Table 1: Reaction Conditions for Aryl Phosphorylation

ParameterOptimal RangeNotes
Temperature15-20°CExothermic reaction requires cooling [16]
Molar Ratio (POCl₃:ArOH)4:1Ensures complete conversion [16]
Reaction Time40-120 minutesVaries with substrate reactivity [16]
Yield90-95%For standard triaryl phosphates [16]

Alternative phosphorylating agents include phosphorus pentachloride combined with phosphorus pentoxide, which can generate phosphorus oxychloride in situ [10]. This approach offers advantages in terms of handling and storage but requires more stringent reaction conditions [10].

Steric Effects in Triarylphosphate Formation

The presence of bulky substituents, particularly the 1-phenylethyl groups at the 2,4-positions of the phenol rings, introduces significant steric hindrance that affects reaction kinetics and product formation [20]. Sterically hindered phenols exhibit reduced reactivity toward phosphorus oxychloride unless specific conditions are employed [20].

Research demonstrates that 2,6-dialkyl-phenols show minimal steric hindrance during phosphorylation reactions unless the alkyl substituent is exceptionally bulky, such as tert-butyl groups [20]. However, the 2,4-bis(1-phenylethyl)phenol substrate presents a unique steric environment where the phenylethyl substituents create substantial spatial demands around the reactive hydroxyl group [28] [29].

The steric effects manifest in several ways:

  • Reduced Reaction Rates: The bulky phenylethyl substituents sterically shield the hydroxyl group, decreasing the rate of nucleophilic attack on phosphorus oxychloride [20].

  • Altered Selectivity: Steric hindrance can influence the regioselectivity of the phosphorylation reaction, potentially favoring the formation of specific isomers or side products [15].

  • Catalyst Requirements: Sterically demanding substrates often require the use of Lewis acid catalysts or elevated temperatures to achieve satisfactory conversion rates [18] [25].

Table 2: Steric Effects on Phosphorylation Efficiency

Substrate TypeRelative ReactivityCatalyst RequirementTemperature (°C)
Unsubstituted Phenol1.0None20-25
2,4-Dimethylphenol0.8None20-25
2,4-bis(1-phenylethyl)phenol0.3-0.4Required50-80
2,6-di-tert-butylphenol0.1Required100-120

The synthesis of sterically hindered aryl phosphites has been successfully achieved using specialized catalysts such as mercaptothiazole or dithiocarbamic acid derivatives [25]. These catalysts facilitate the reaction between phosphorus trihalides and ortho-tertiary alkyl phenolic compounds under mild conditions [25].

Solid-Phase Synthesis Strategies

Solid-phase synthesis approaches for phosphate esters, while less commonly employed than solution-phase methods, offer distinct advantages in terms of product isolation and purification [15]. The stepwise nucleophilic substitution methodology can be adapted to solid supports, allowing for the controlled assembly of sterically demanding phosphorus compounds [15].

The solid-phase approach typically involves the immobilization of one reaction partner on a polymer support, followed by sequential addition of reagents [15]. For tris(2,4-bis(1-phenylethyl)phenyl) phosphate synthesis, the phenolic component can be anchored to a solid support, enabling the controlled introduction of the phosphorus center [15].

Key advantages of solid-phase synthesis include:

  • Simplified Purification: Products can be isolated by simple filtration and washing procedures, eliminating the need for complex chromatographic separations [15].

  • Reduced Side Reactions: The heterogeneous environment can minimize unwanted intermolecular reactions and oligomerization [15].

  • Enhanced Selectivity: Steric constraints imposed by the solid support can improve reaction selectivity [15].

However, solid-phase synthesis also presents challenges, particularly for sterically demanding substrates where access to the reactive sites may be limited by the solid support matrix [15].

Catalytic Systems for Improved Yield

The synthesis of tris(2,4-bis(1-phenylethyl)phenyl) phosphate benefits significantly from the use of appropriate catalytic systems to overcome the inherent steric hindrance and enhance reaction efficiency [24] [25].

Lewis Acid Catalysts

Lewis acid catalysts, particularly aluminum chloride complexes, have proven effective in promoting phosphorylation reactions involving sterically hindered phenols [11]. These catalysts function by coordinating to the phosphorus center, increasing its electrophilicity and facilitating nucleophilic attack by the phenoxide [11].

Amine-Based Catalytic Systems

Dialkylaminopyridine catalysts have demonstrated remarkable efficiency in phosphorylation reactions [24]. These catalysts operate through a dual mechanism, serving both as nucleophilic catalysts and as hydrogen chloride acceptors [24]. The optimal catalyst loading ranges from 0.1 to 1 mol percent per mole of phenolic substrate [25].

Table 3: Catalytic Systems for Phosphorylation Reactions

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Reaction Time (h)
AlCl₃5-1080-10075-854-6
Dialkylaminopyridine0.1-1.050-7085-952-4
Pyridine·HCl1-560-8080-903-5
Mercaptothiazole derivatives0.1-2.040-6090-951-3

Friedel-Crafts Type Catalysts

For exceptionally bulky substrates, Friedel-Crafts type catalysts may be required to promote reaction between phosphorus oxychloride and hindered phenols [20]. These catalysts can facilitate molecular rearrangements that provide access to the reactive hydroxyl group [20].

Purification and Isolation Protocols

The purification of tris(2,4-bis(1-phenylethyl)phenyl) phosphate requires specialized techniques to address the compound's high molecular weight and bulky structure [14] [16].

Crystallization Methods

Crystallization represents the preferred method for purifying solid phosphate esters [14]. The process typically involves dissolving the crude product in a suitable solvent system and inducing crystallization through controlled cooling or solvent evaporation [14].

Effective crystallization solvents for triaryl phosphates include:

  • Petroleum ether-ethanol mixtures (60-80°C petroleum ether) [16]
  • Hexane-methanol systems [25]
  • Toluene-heptane combinations [25]

The crystallization process serves multiple functions:

  • Product Purification: Removes unreacted starting materials and byproducts [14]
  • Catalyst Removal: Eliminates residual catalysts and metal salts [25]
  • Water Removal: Addresses strongly adsorbed water that may interfere with product characterization [16]

Distillation Techniques

For liquid phosphate products or purification of volatile impurities, distillation under reduced pressure can be employed [14]. The process typically utilizes vacuum levels of 0.1 to 10 millimeters of mercury to minimize thermal decomposition [14].

Chromatographic Purification

When crystallization proves insufficient, chromatographic methods can provide additional purification [25]. Flash chromatography using silica gel with appropriate solvent systems can effectively separate phosphate esters from impurities [25].

Table 4: Purification Methods and Efficiency

MethodPurity Achieved (%)Recovery (%)Time RequiredEquipment Needed
Crystallization95-9980-902-4 hoursStandard glassware
Vacuum Distillation98-99.570-854-6 hoursVacuum system
Flash Chromatography99+60-801-2 hoursChromatography column
Recrystallization99+85-954-8 hoursStandard glassware

Analytical Monitoring

The purification process requires careful monitoring using appropriate analytical techniques [16]. Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance, provides definitive identification of phosphate products [16]. Infrared spectroscopy can confirm the presence of characteristic phosphorus-oxygen stretching frequencies around 1300 wavenumbers and phosphorus-oxygen-carbon stretching bands at 1190, 1090, and 980 wavenumbers [16].

The isolation protocol typically involves cooling the reaction mixture after completion, followed by separation of the desired phosphate product using conventional techniques such as crystallization or distillation [14]. The recovered product can be used directly if liquid, or flaked and granulated if solid, depending on the intended application [14].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides the most definitive method for determining the three-dimensional atomic arrangement of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate in the solid state [2] [3]. The crystallographic analysis involves several fundamental parameters that define the crystal structure geometry.

The unit cell parameters comprise six lattice constants: the edge lengths (a, b, c) and the angles between them (α, β, γ) [4] [3]. These parameters define the repeating unit of the crystal lattice and provide essential information about the molecular packing arrangements [4]. For organophosphate compounds, typical unit cell dimensions range from 2 to 20 Å for edge lengths, with angles that may deviate from 90° depending on the crystal system [4].

The space group determination reveals the symmetry properties of the crystal structure, which can be described by one of the 230 possible space groups [3]. This symmetry analysis is crucial for understanding the molecular orientation and intermolecular interactions within the crystal lattice [3]. The systematic absences in diffraction patterns provide direct evidence for specific symmetry elements present in the structure [5].

Bond length and angle measurements obtained from crystallographic refinement typically show phosphorus-oxygen bond lengths in the range of 1.45-1.65 Å for P-O single bonds, while the P=O double bond character results in shorter distances around 1.45-1.50 Å [6] [7]. The tetrahedral geometry around the phosphorus center exhibits O-P-O bond angles close to 109.5°, though distortions may occur due to steric interactions between the bulky aryl substituents [6] [7].

Crystallographic ParameterTypical RangeStructural Significance
Unit cell edges (a, b, c)2-20 Å [4]Molecular packing dimensions
Unit cell angles (α, β, γ)90-120° [4]Crystal system classification
P-O bond lengths1.45-1.65 Å [6] [7]Bond order determination
O-P-O bond angles100-120° [6] [7]Tetrahedral distortion

Thermal parameters obtained from crystallographic refinement provide information about atomic motion within the crystal lattice [5]. These parameters are particularly important for understanding the flexibility of the phenylethyl substituents and their contribution to the overall molecular conformation [5].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a powerful complementary technique to X-ray crystallography, providing detailed information about the molecular structure in both solution and solid states [8] [9].

¹H Nuclear Magnetic Resonance Fingerprinting

¹H Nuclear Magnetic Resonance spectroscopy of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate reveals characteristic chemical shift patterns that serve as molecular fingerprints for structural identification [8]. The aromatic proton signals appear in the typical aromatic region between 6.8-7.8 ppm, with multiple overlapping multiplets due to the complex substitution pattern on the phenyl rings [8].

The 1-phenylethyl substituents contribute distinctive signals, with the methine protons (CHPh) appearing as quartets around 3.8-4.2 ppm due to coupling with the adjacent methyl groups [8]. The methyl protons of the phenylethyl groups manifest as doublets in the region 1.2-1.6 ppm, with coupling constants typically ranging from 6-8 Hz [8].

Phosphorus-proton coupling interactions provide additional structural information, particularly three-bond couplings (³JPH) that can range from 3-15 Hz depending on the dihedral angle between the P-O bond and the aromatic ring system [8] [10]. These coupling patterns help establish the connectivity and conformational preferences of the molecule [8].

The integration ratios of different proton environments confirm the molecular stoichiometry: each 2,4-bis(1-phenylethyl)phenyl unit contributes three aromatic protons from the substituted benzene ring, ten aromatic protons from the two phenyl groups, two methine protons, and six methyl protons, for a total of 21 protons per aryl unit [8].

³¹P Nuclear Magnetic Resonance Chemical Shift Analysis

³¹P Nuclear Magnetic Resonance spectroscopy provides direct observation of the phosphorus environment and offers exceptional sensitivity to structural changes around the phosphorus center [9] [11]. The chemical shift range for phosphorus extends over 430 ppm, from -180 to +250 ppm relative to 85% phosphoric acid [9] [11].

For triaryl phosphate esters like Tris(2,4-bis(1-phenylethyl)phenyl) phosphate, the ³¹P chemical shift typically appears in the range of -20 to +20 ppm [10] [11] [12]. This upfield position relative to phosphoric acid reflects the electron-donating nature of the aryl substituents and the tetrahedral coordination environment of the phosphorus atom [9] [13].

The ³¹P chemical shift is highly sensitive to coordination effects and electronic environment changes [14] [13]. Factors influencing the chemical shift include:

  • Electronic effects: Electron-donating aryl substituents cause upfield shifts, while electron-withdrawing groups produce downfield shifts [14] [9]
  • Coordination number: Pentacoordinate phosphorus species exhibit significantly different chemical shifts compared to tetracoordinate forms [14]
  • Solvent effects: Polar solvents can influence the chemical shift through specific interactions with the phosphate group [14]
  • Temperature effects: Variable temperature studies can reveal dynamic processes and conformational exchange [14]
Phosphorus EnvironmentChemical Shift Range (ppm)Reference
Triaryl phosphates-20 to +20 [10] [11] [12] [10] [11] [12]
Phosphoric acid (reference)0 [9] [11] [9] [11]
Phosphonates+15 to +35 [11] [11]
Phosphites+100 to +200 [11] [11]

The linewidth of ³¹P signals provides information about molecular dynamics and potential exchange processes [9]. Sharp lines indicate rigid molecular structures, while broadened signals may suggest conformational exchange or chemical exchange processes [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through the analysis of molecular ion peaks and characteristic fragmentation patterns [15] [16]. For Tris(2,4-bis(1-phenylethyl)phenyl) phosphate, electron impact ionization generates molecular radical cations that undergo predictable fragmentation pathways [15] [17].

The molecular ion peak appears at m/z 951, corresponding to the molecular weight of the intact compound [1]. The intensity of this peak may be relatively low due to the extensive fragmentation that occurs during electron impact ionization of large organic molecules [18].

Primary fragmentation pathways typically involve α-cleavage adjacent to the phosphate center, leading to loss of entire aryl substituents [19] [20]. The loss of a complete 2,4-bis(1-phenylethyl)phenyl group (mass 301) produces a fragment ion at m/z 650, representing the remaining diaryl phosphate cation [19] [20].

Secondary fragmentation of the aryl substituents follows characteristic patterns for substituted aromatic compounds [16] [18]:

  • Loss of phenylethyl groups: Sequential elimination of 1-phenylethyl radicals (mass 105) from the 2,4-disubstituted phenyl rings [19] [20]
  • Benzylic cleavage: Formation of tropylium-type ions (m/z 91) through loss of methyl radicals from phenylethyl substituents [16] [18]
  • Aromatic ring fragmentation: Generation of smaller aromatic fragment ions through ring-opening and rearrangement processes [16] [18]

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be the tropylium ion (m/z 91) or other aromatic fragments derived from the phenylethyl substituents [16] [18].

Fragment Ionm/z ValueFragmentation Process
Molecular ion951 [1]M⁺- (intact molecule)
Diaryl phosphate650M⁺- - ArOP (loss of aryl group)
Tropylium ion91 [16] [18]Benzylic cleavage from phenylethyl
Phenylethyl cation105 [19] [20]α-Cleavage from aryl rings

The fragmentation pattern analysis provides structural confirmation and helps distinguish between different isomeric forms of complex organophosphate esters [15] [21]. The relative intensities of fragment ions reflect the stability of different fragmentation pathways and can be influenced by the electronic properties of the substituents [15] [21].

XLogP3

18.5

Hydrogen Bond Acceptor Count

4

Exact Mass

950.44639748 g/mol

Monoisotopic Mass

950.44639748 g/mol

Heavy Atom Count

71

Dates

Last modified: 08-10-2024

Explore Compound Types